(3-Iodo-2,4,6-trimethylphenyl)bis(2,4,6-trimethylphenyl)phosphane
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Overview
Description
(3-Iodo-2,4,6-trimethylphenyl)bis(2,4,6-trimethylphenyl)phosphane is a chemical compound with the molecular formula C27H32IP It is a phosphine derivative characterized by the presence of iodine and multiple methyl groups attached to the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodo-2,4,6-trimethylphenyl)bis(2,4,6-trimethylphenyl)phosphane typically involves the reaction of (3-Iodo-2,4,6-trimethylphenyl)phosphine with 2,4,6-trimethylphenyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran and toluene. The reaction temperature is maintained between 0°C and 25°C to ensure optimal yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction parameters precisely. The purification of the product is achieved through techniques such as recrystallization and chromatography to ensure high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(3-Iodo-2,4,6-trimethylphenyl)bis(2,4,6-trimethylphenyl)phosphane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The phosphine group can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can undergo reduction reactions to form different phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride and alkyl halides are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride are used.
Major Products Formed
Substitution Reactions: Formation of substituted phosphine derivatives.
Oxidation Reactions: Formation of phosphine oxides.
Reduction Reactions: Formation of reduced phosphine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-Iodo-2,4,6-trimethylphenyl)bis(2,4,6-trimethylphenyl)phosphane is used as a ligand in coordination chemistry. It forms complexes with various metals, which are studied for their catalytic properties in organic synthesis.
Biology and Medicine
In biology and medicine, this compound is explored for its potential use in drug delivery systems. Its ability to form stable complexes with metals makes it a candidate for transporting metal-based drugs to specific targets in the body.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its unique structural properties contribute to the development of materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of (3-Iodo-2,4,6-trimethylphenyl)bis(2,4,6-trimethylphenyl)phosphane involves its interaction with molecular targets through coordination bonds. The phosphine group acts as a donor, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The pathways involved include coordination to metal centers and subsequent activation of substrates for chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-2,4,6-trimethylphenyl)bis(2,4,6-trimethylphenyl)phosphane
- Phenyl-bis(2,4,6-trimethylphenyl)borane
- Hydroxy-bis(2,4,6-trimethylphenyl)silane
Uniqueness
(3-Iodo-2,4,6-trimethylphenyl)bis(2,4,6-trimethylphenyl)phosphane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The multiple methyl groups on the phenyl rings also contribute to its steric properties, influencing its behavior in chemical reactions and complex formation.
Properties
CAS No. |
197144-69-7 |
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Molecular Formula |
C27H32IP |
Molecular Weight |
514.4 g/mol |
IUPAC Name |
(3-iodo-2,4,6-trimethylphenyl)-bis(2,4,6-trimethylphenyl)phosphane |
InChI |
InChI=1S/C27H32IP/c1-15-10-18(4)25(19(5)11-15)29(26-20(6)12-16(2)13-21(26)7)27-22(8)14-17(3)24(28)23(27)9/h10-14H,1-9H3 |
InChI Key |
XGKQASCSFKZZJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)P(C2=C(C=C(C=C2C)C)C)C3=C(C(=C(C=C3C)C)I)C)C |
Origin of Product |
United States |
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